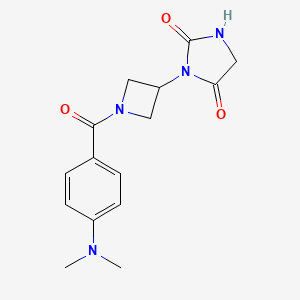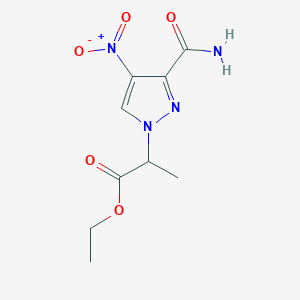
ethyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ethyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents This particular compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate typically involves multiple steps. One common method starts with the nitration of a suitable precursor to introduce the nitro group. This is followed by the formation of the pyrazole ring through cyclization reactions. The final step involves esterification to introduce the ethyl ester group. Reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to drive the reactions to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the involvement of potentially hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
ethyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Nitrogen oxides and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
ethyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of ethyl 2-(3-carbamoyl-4-nitro-1H-pyrazol-1-yl)propanoate depends on its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the aminocarbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-[3-(aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]acetate
- Methyl 2-[3-(aminocarbonyl)-4-nitro-1H-pyrazol-1-yl]propanoate
- Ethyl 2-[3-(aminocarbonyl)-4-nitro-1H-imidazol-1-yl]propanoate
Uniqueness
The combination of the pyrazole ring with the nitro and aminocarbonyl groups makes it a versatile compound in synthetic chemistry and various research fields .
Properties
IUPAC Name |
ethyl 2-(3-carbamoyl-4-nitropyrazol-1-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O5/c1-3-18-9(15)5(2)12-4-6(13(16)17)7(11-12)8(10)14/h4-5H,3H2,1-2H3,(H2,10,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKYEDKQALQZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)N1C=C(C(=N1)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(benzenesulfonyl)-6,7-dimethoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2450090.png)
![N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2450091.png)
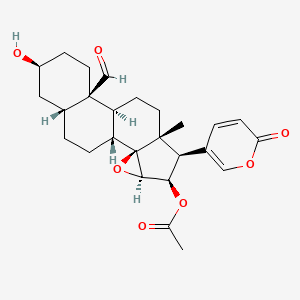
![8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione](/img/new.no-structure.jpg)
![N-(benzo[d][1,3]dioxol-5-yl)-6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2450096.png)
![N-[[4-(4-Methylpiperazine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2450097.png)
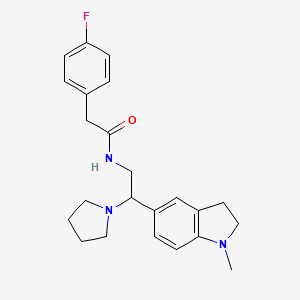
![6-nitro-2-(prop-2-en-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2450099.png)
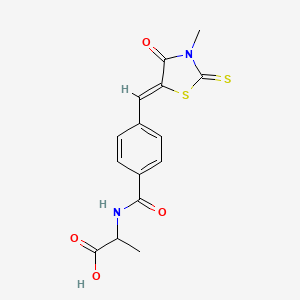
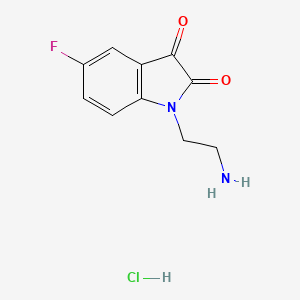
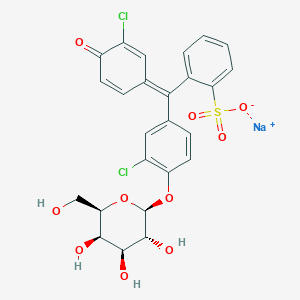
![N-([2,3'-bipyridin]-4-ylmethyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2450108.png)
